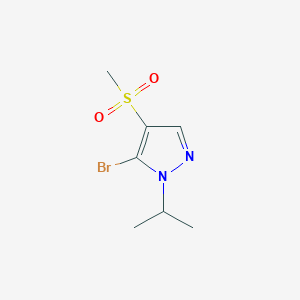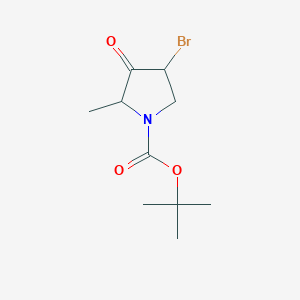![molecular formula C13H7BrCl2N2 B11783537 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B11783537.png)
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of bromine, chlorine, and a chlorophenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 2,4-dichlorobenzaldehyde.
Cyclization: The key step involves the cyclization of the starting materials to form the benzimidazole core. This is usually achieved through a condensation reaction in the presence of a suitable catalyst.
Bromination: The final step involves the bromination of the benzimidazole core to introduce the bromine atom at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole core can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve the use of polar solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets.
Material Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
- 4-Bromo-2-chlorophenol
Uniqueness
7-Bromo-5-chloro-2-(4-chlorophenyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H7BrCl2N2 |
|---|---|
Molecular Weight |
342.0 g/mol |
IUPAC Name |
4-bromo-6-chloro-2-(4-chlorophenyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H7BrCl2N2/c14-10-5-9(16)6-11-12(10)18-13(17-11)7-1-3-8(15)4-2-7/h1-6H,(H,17,18) |
InChI Key |
ATIPVRXILQRUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)







![6-(4-Methoxyphenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783530.png)


